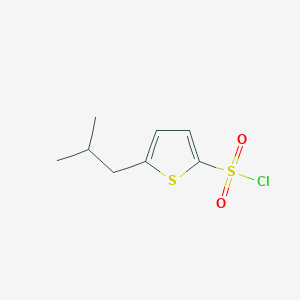

5-Isobutylthiophene-2-sulfonyl chloride

説明

Overview of Sulfonyl Chloride Chemistry within Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) bonded to a chlorine atom. Their reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electrophilic. This chemical property renders sulfonyl chlorides exceptionally useful as intermediates in organic synthesis.

The primary reaction of sulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a good leaving group. Their reaction with primary or secondary amines is a fundamental method for the formation of sulfonamides (R-SO₂NR'₂), a functional group present in a vast array of pharmaceuticals. Similarly, their reaction with alcohols in the presence of a non-nucleophilic base yields sulfonate esters (R-SO₂OR'). This versatility makes sulfonyl chlorides indispensable reagents for introducing the sulfonyl moiety into diverse molecular frameworks.

The Distinctive Role of Thiophene-Derived Sulfonyl Chlorides in Chemical Research

When the sulfonyl chloride group is attached to a thiophene (B33073) ring, the resulting compound gains properties derived from this unique heterocyclic scaffold. Thiophene is a five-membered aromatic ring containing a sulfur atom. This structure is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

The thiophene ring is electron-rich and capable of engaging in various interactions with biological targets. Thiophene-based sulfonamides have been investigated for a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. ekb.egnih.gov The specific orientation of the sulfonyl chloride group on the thiophene ring (e.g., at the 2-position) and the nature of other substituents on the ring are critical factors that determine the chemical reactivity and, ultimately, the biological activity of its derivatives.

Rationale for Comprehensive Academic Investigation of 5-Isobutylthiophene-2-sulfonyl chloride

The academic and industrial interest in this compound lies in its potential as a bespoke building block for novel sulfonamide-based therapeutics. The rationale for its investigation is rooted in the principles of structure-activity relationship (SAR), which explores how the chemical structure of a compound influences its biological effects.

In the development of new drugs, chemists systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. Substitution at the 5-position of the thiophene ring is a well-established strategy for modulating these characteristics. Research into related compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, has demonstrated that modifying the substituents on the thiophene ring and its associated functional groups can significantly impact antibacterial efficacy. nih.govnih.gov

The introduction of an isobutyl group at the 5-position is a deliberate design choice. The isobutyl group is a non-polar, branched alkyl chain that imparts specific steric and lipophilic (fat-soluble) properties to the molecule. These properties are crucial for several reasons:

Lipophilicity: Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, potentially improving its absorption and distribution within the body.

Steric Bulk: The size and shape of the isobutyl group can influence how the final sulfonamide derivative binds to its target enzyme or receptor, potentially leading to increased potency or selectivity.

Exploring Chemical Space: Synthesizing derivatives from this compound allows researchers to explore a new area of chemical space, creating novel compounds with potentially unique biological profiles compared to existing analogues with smaller (methyl) or more polar (halogen) substituents.

Therefore, this compound is not just another chemical compound; it is a key intermediate designed for the systematic synthesis of new chemical entities. Its comprehensive investigation is driven by the pursuit of next-generation sulfonamide drugs with improved therapeutic profiles, making it a subject of significant interest in synthetic and medicinal chemistry research.

Data Tables

Table 1: Comparison of Physical Properties of 5-Substituted Thiophene-2-sulfonyl Chlorides

This table provides a comparison of key physical properties for several thiophene-2-sulfonyl chloride derivatives substituted at the 5-position. Data for this compound is not widely available in public databases, underscoring its status as a novel compound for targeted research synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Thiophene-2-sulfonyl chloride | C₄H₃ClO₂S₂ | 182.65 | 16629-19-9 |

| 5-Chlorothiophene-2-sulfonyl chloride | C₄H₂Cl₂O₂S₂ | 217.09 | 2766-74-7 |

| 5-Bromothiophene-2-sulfonyl chloride | C₄H₂BrClO₂S₂ | 261.54 | 55854-46-1 |

| 5-Methylthiophene-2-sulfonyl chloride | C₅H₅ClO₂S₂ | 196.68 | 70348-15-3 |

| This compound | C₈H₁₁ClO₂S₂ | 238.76 | Not Available |

Structure

3D Structure

特性

IUPAC Name |

5-(2-methylpropyl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2S2/c1-6(2)5-7-3-4-8(12-7)13(9,10)11/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMKYOIOSMZHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694838 | |

| Record name | 5-(2-Methylpropyl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958650-96-9 | |

| Record name | 5-(2-Methylpropyl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isobutylthiophene 2 Sulfonyl Chloride and Analogues

Established Synthetic Pathways to Thiophene (B33073) Sulfonyl Chlorides

The preparation of thiophene sulfonyl chlorides can be broadly categorized into three primary approaches: direct chlorosulfonation of thiophene ring systems, oxidative chlorosulfonation from thiol precursors, and Sandmeyer-type reactions from heteroaromatic amines.

Direct chlorosulfonation is a classical and widely employed method for the synthesis of aryl and heteroaryl sulfonyl chlorides. This one-step process involves the reaction of an aromatic or heteroaromatic compound with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). rsc.org For thiophene derivatives, this electrophilic substitution reaction typically proceeds with high regioselectivity, favoring substitution at the C2 or C5 position due to the electron-rich nature of the thiophene ring.

The reaction of a substituted thiophene, such as 2-isobutylthiophene (B1596554), with chlorosulfonic acid would be expected to yield the corresponding 5-isobutylthiophene-2-sulfonyl chloride. The reaction is generally performed at low temperatures to control the exothermicity and minimize side reactions. A common procedure involves the slow addition of the thiophene substrate to an excess of chlorosulfonic acid, followed by quenching the reaction mixture in ice water to precipitate the sulfonyl chloride product.

For instance, the synthesis of 5-methylthiophene-2-sulfonyl chloride has been achieved by reacting 5-methylthiophene with chlorosulfonic acid. quinoline-thiophene.com The sulfur atom in chlorosulfonic acid acts as a potent electrophile, attacking the electron-dense thiophene ring. quinoline-thiophene.com The resulting sulfonic acid is then converted to the sulfonyl chloride in situ.

Table 1: Examples of Direct Chlorosulfonation of Thiophene Derivatives

| Starting Material | Product | Reagents | Reference |

| 5-Methylthiophene | 5-Methylthiophene-2-sulfonyl chloride | Chlorosulfonic acid | quinoline-thiophene.com |

| Amide S4 | Sulfonyl chloride S5 | Chlorosulfonic acid | rsc.org |

This table is interactive. Click on the headers to sort the data.

An alternative to direct chlorosulfonation is the oxidative chlorination of thiols or their derivatives, such as disulfides, thioacetates, and S-alkyl isothiourea salts. organic-chemistry.orgthieme-connect.com This approach is particularly useful when the starting thiophene thiol is readily available or when the direct chlorosulfonation method is incompatible with other functional groups on the thiophene ring.

A variety of oxidizing and chlorinating agent combinations have been developed to achieve this transformation. A notable method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of hydrochloric acid (HCl), which offers a safer and more environmentally friendly alternative to chlorine gas. organic-chemistry.orgthieme-connect.com This system has been successfully applied to a range of thiols and their derivatives, affording the corresponding sulfonyl chlorides in high yields. organic-chemistry.orgthieme-connect.com

Another efficient reagent system for the direct oxidative conversion of thiols to sulfonyl chlorides is a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.org This method is characterized by its high reactivity, mild reaction conditions, and short reaction times. organic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly at room temperature for a variety of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org

N-Chlorosuccinimide (NCS) in combination with dilute hydrochloric acid has also been reported for the smooth oxidation of thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net

Table 2: Reagent Systems for Oxidative Chlorosulfonation of Thiols

| Reagent System | Substrates | Key Advantages | References |

| NaClO₂ / HCl | Thiols, disulfides, thioacetates, S-alkyl isothiourea salts | Safe, environmentally friendly, high yields | organic-chemistry.orgthieme-connect.com |

| H₂O₂ / SOCl₂ | Aromatic, heterocyclic, and aliphatic thiols | Highly reactive, mild conditions, short reaction times | organic-chemistry.orgorganic-chemistry.org |

| N-Chlorosuccinimide / HCl | Thiol derivatives | Good yields | organic-chemistry.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

The Sandmeyer reaction provides a powerful method for the synthesis of aryl and heteroaryl halides from their corresponding diazonium salts. wikipedia.org A variation of this reaction, known as chlorosulfonylation, allows for the conversion of an aromatic or heteroaromatic amine to a sulfonyl chloride. nih.govorganic-chemistry.org This process typically involves the diazotization of the amine with a nitrite (B80452) source, followed by reaction with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst and a chloride source. nih.govorganic-chemistry.orgnih.gov

A significant advancement in this area is the use of stable SO₂ surrogates, such as 1,4-bis(benzenesulfonyl)buta-1,3-diene (DABSO), which circumvents the need to handle gaseous sulfur dioxide. nih.govorganic-chemistry.orgacs.org This modified Sandmeyer-type reaction has been successfully applied to a wide range of anilines and heteroaromatic amines, providing the corresponding sulfonyl chlorides in high yields under mild conditions. nih.govorganic-chemistry.org The reaction is initiated by the in situ formation of the diazonium salt, which then reacts with the SO₂ surrogate and a copper catalyst to generate the sulfonyl chloride. nih.govorganic-chemistry.orgacs.org

This methodology is particularly valuable for the synthesis of complex and functionalized heteroaryl sulfonyl chlorides that may not be accessible through other routes. nih.govorganic-chemistry.org The scalability and operational simplicity of this method make it an attractive option for both academic and industrial applications. nih.govorganic-chemistry.orgacs.org

Synthesis of this compound

Based on the synthesis of similar compounds, the most probable routes to this compound would involve either the direct chlorosulfonation of 2-isobutylthiophene or the multi-step conversion of a suitable precursor.

Direct Chlorosulfonation Approach:

The direct chlorosulfonation of 2-isobutylthiophene with chlorosulfonic acid is a plausible and straightforward approach. The isobutyl group at the 2-position would direct the electrophilic chlorosulfonation to the 5-position of the thiophene ring. The reaction would likely be carried out by adding 2-isobutylthiophene to an excess of chlorosulfonic acid at a reduced temperature (e.g., 0 °C to -10 °C) to manage the reaction's exothermicity. After a suitable reaction time, the mixture would be carefully quenched with ice, leading to the precipitation of the desired this compound.

Multi-step Synthetic Approaches:

Alternatively, a multi-step synthesis could be envisioned, starting from a different thiophene derivative. For example, one could start with 2-thienylmagnesium bromide and react it with isobutyl bromide in the presence of a suitable catalyst to form 2-isobutylthiophene, which would then be subjected to chlorosulfonation.

Another potential route could involve the synthesis of 5-isobutylthiophene-2-thiol as a precursor, followed by oxidative chlorosulfonation using one of the methods described in section 2.1.2.

The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the final product while ensuring operational safety.

For the direct chlorosulfonation route, key parameters to optimize would include the reaction temperature, the molar ratio of chlorosulfonic acid to 2-isobutylthiophene, and the reaction time. Lower temperatures are generally preferred to minimize the formation of side products, such as disulfonylated thiophenes or polymeric materials.

In the case of the oxidative chlorosulfonation of a thiol precursor, the choice of the oxidizing and chlorinating agents, the solvent, and the reaction temperature would be critical. For instance, the use of the NaClO₂/HCl system in a suitable solvent like acetonitrile (B52724) has been shown to be effective for a variety of thiols and could be a promising avenue for the synthesis of this compound. organic-chemistry.orgthieme-connect.com

The Sandmeyer-type reaction could also be a viable, albeit longer, synthetic route. This would require the initial synthesis of 5-isobutyl-2-aminothiophene. This precursor could then be converted to the target sulfonyl chloride using the modern DABSO-mediated Sandmeyer chlorosulfonylation protocol. nih.govorganic-chemistry.orgacs.org

Table 3: Potential Precursors for this compound

| Precursor | Synthetic Route | Key Transformation |

| 2-Isobutylthiophene | Direct Chlorosulfonation | Electrophilic substitution |

| 5-Isobutylthiophene-2-thiol | Oxidative Chlorosulfonation | Oxidation and chlorination |

| 5-Isobutyl-2-aminothiophene | Sandmeyer-type Reaction | Diazotization and chlorosulfonylation |

This table is interactive. Click on the headers to sort the data.

Reactivity and Mechanistic Principles Governing 5 Isobutylthiophene 2 Sulfonyl Chloride Transformations

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group in 5-isobutylthiophene-2-sulfonyl chloride is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom, leading to the displacement of the chloride ion. The two principal transformations of interest are solvolysis, where the solvent acts as the nucleophile, and aminolysis, which leads to the formation of valuable sulfonamides.

Solvolytic Reaction Mechanisms of Thiophene (B33073) Sulfonyl Chlorides

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in medicinal chemistry and chemical toxicology for predicting the biological activity or toxicity of compounds based on their physicochemical properties. amanote.comnih.govnih.govrsc.orgbrieflands.com In the context of reaction kinetics, similar principles, often referred to as linear free-energy relationships (LFERs), can be applied to correlate reaction rates with structural and solvent parameters.

For the solvolysis of sulfonyl chlorides, the Hammett equation and its extensions, like the Grunwald-Winstein equation, are pivotal LFERs. beilstein-journals.orgwikipedia.org These equations quantify the influence of substituents and solvent properties on the reaction rate. For a series of substituted thiophene sulfonyl chlorides, a QSAR-like approach would involve correlating the logarithm of the solvolysis rate constants with electronic parameters (such as Hammett substituent constants, σ) and steric parameters of the substituents on the thiophene ring. While a specific QSAR study on a series of 5-substituted-thiophene-2-sulfonyl chlorides is not prominently documented, it is anticipated that electron-donating substituents, like the isobutyl group, would have a discernible effect on the solvolysis rate compared to the unsubstituted 2-thiophenesulfonyl chloride. The electron-donating nature of the isobutyl group would be expected to slightly decrease the electrophilicity of the sulfonyl sulfur, potentially leading to a modest decrease in the rate of a bimolecular nucleophilic attack.

The solvolysis of sulfonyl chlorides can, in principle, proceed through a spectrum of mechanisms ranging from a dissociative, SN1-like pathway involving a sulfonylium cation intermediate, to an associative, SN2-like pathway with a concerted bond-forming and bond-breaking process. beilstein-journals.org However, the formation of a high-energy sulfonylium cation is generally considered unfavorable under typical solvolytic conditions. beilstein-journals.org

For arenesulfonyl and heteroaromatic sulfonyl chlorides, including 2-thiophenesulfonyl chloride, the mechanism is predominantly considered to be a bimolecular nucleophilic substitution (SN2). beilstein-journals.orgresearchgate.net This is supported by the application of the extended Grunwald-Winstein equation:

log(k/ko) = lNT + mYCl

where k and ko are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/water), respectively. NT represents the solvent nucleophilicity, and YCl is the solvent ionizing power. The sensitivity parameters, l and m, provide insight into the mechanism. A significant l value indicates a strong dependence of the reaction rate on the solvent's nucleophilicity, which is characteristic of an SN2-like mechanism where the solvent acts as a nucleophile in the rate-determining step.

Studies on 2-thiophenesulfonyl chloride have demonstrated a substantial sensitivity to solvent nucleophilicity, supporting a concerted SN2 mechanism. researchgate.netnih.gov It is highly probable that this compound also undergoes solvolysis via a similar SN2 pathway. The isobutyl group is not expected to introduce significant steric hindrance that would favor an SN1 mechanism, nor is it a sufficiently powerful electron-donating group to stabilize a sulfonylium cation to a significant extent.

| Sulfonyl Chloride | l (Sensitivity to Solvent Nucleophilicity) | m (Sensitivity to Solvent Ionizing Power) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2-Thiophenesulfonyl chloride | ~1.35 | ~0.70 | SN2 | nih.gov |

| Benzenesulfonyl chloride | 1.10 | 0.61 | Dissociative SN2 | koreascience.kr |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | Dissociative SN2 with some SN1 character | koreascience.kr |

The kinetics and selectivity of the solvolysis of thiophene sulfonyl chlorides are profoundly influenced by the properties of the solvent. As indicated by the extended Grunwald-Winstein equation, both the solvent's nucleophilicity (NT) and its ionizing power (YCl) play crucial roles. beilstein-journals.orgbeilstein-journals.org

For an SN2-type mechanism, an increase in solvent nucleophilicity will generally lead to an increase in the reaction rate, as the solvent is directly involved in the rate-determining step. beilstein-journals.org Conversely, while an increase in solvent ionizing power can stabilize the developing negative charge on the leaving group in the transition state, its effect is typically less pronounced for a pure SN2 reaction compared to an SN1 reaction.

Kinetic solvent isotope effect (KSIE) studies further corroborate the proposed mechanism. For the solvolysis of 2-thiophenesulfonyl chloride in methanol (B129727) and water, the KSIE values (kMeOH/kMeOD and kH₂O/kD₂O) are significantly greater than unity, with values of 2.24 and 1.47, respectively. koreascience.kr These values are indicative of a mechanism where the solvent is involved in proton transfer in the transition state, which is consistent with general-base catalysis by the solvent in a bimolecular process. koreascience.krkoreascience.kr

In mixed alcoholic-water solvent systems, the selectivity of the reaction, which is the ratio of the formation of the sulfonic acid ester to the sulfonic acid, provides further mechanistic clues. For 2-thiophenesulfonyl chloride in ethanol-water mixtures, the selectivity exhibits a maximum value, which has been interpreted as evidence for a duality of mechanism, with a general-base catalyzed or addition-elimination (SAN) pathway being favored in less polar solvents and an SN2 mechanism being more dominant in more polar media. koreascience.kr

| Sulfonyl Chloride | Solvent System | KSIE (kH/kD) | Reference |

|---|---|---|---|

| 2-Thiophenesulfonyl chloride | Methanol | 2.24 | koreascience.kr |

| 2-Thiophenesulfonyl chloride | Water | 1.47 | koreascience.kr |

| 4-(Chlorosulfonyl)biphenyl | Not Specified | 1.26 | koreascience.kr |

Aminolysis for Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a fundamentally important transformation that leads to the formation of the corresponding sulfonamides. nih.govlibretexts.org Sulfonamides are a critical class of compounds with a wide range of applications, particularly in medicinal chemistry. nih.govlibretexts.org

The generally accepted mechanism for the aminolysis of sulfonyl chlorides involves a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.orgchemistrysteps.com This is followed by the expulsion of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. rsc.org

The rate of aminolysis is highly dependent on the nucleophilicity of the amine. rsc.org Primary amines generally react faster than secondary amines due to reduced steric hindrance. rsc.org The basicity of the amine also plays a role, although the relationship is not always straightforward, as more basic amines are also more strongly solvated, which can decrease their nucleophilicity. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

While specific kinetic and thermodynamic parameters for the aminolysis of this compound are not available, the principles outlined above provide a solid framework for predicting its reactivity with various amines. The electron-donating isobutyl group may slightly reduce the electrophilicity of the sulfonyl chloride, but it is not expected to fundamentally alter the course of the reaction.

Stereochemical Outcomes of Substitution Reactions

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides, including this compound, is a fundamental process for the formation of sulfonamides, sulfonate esters, and other derivatives. The stereochemical outcome of these reactions provides critical insight into the operative mechanism. Generally, these transformations proceed with inversion of configuration at the sulfur center. nih.gov This stereochemical course is characteristic of a bimolecular nucleophilic substitution (SN2-type) mechanism, involving a single transition state where the nucleophile attacks the sulfur atom from the backside relative to the departing chloride leaving group. nih.gov

Alternatively, a stepwise addition-elimination (A-E) mechanism can be considered. In this pathway, the nucleophile first adds to the sulfur atom to form a transient trigonal bipyramidal intermediate (TBPI), which then expels the leaving group. nih.gov The stereochemical outcome of an A-E mechanism depends on the relative positions of the entering and leaving groups in this intermediate. nih.gov While an A-E mechanism involving a TBPI could potentially lead to retention of configuration, the consistent observation of inversion in most cases for sulfonyl chlorides supports the prevalence of a concerted SN2-like pathway. nih.govmdpi.com

The choice between a concerted SN2 displacement and a stepwise A-E mechanism can be difficult to distinguish unequivocally when the reaction proceeds with inversion. nih.gov However, detailed kinetic and computational studies on arenesulfonyl chlorides have provided strong evidence for a single transition state, consistent with the SN2 mechanism for the chloride-chloride exchange reaction. nih.gov The presence of the isobutyl group at the 5-position of the thiophene ring is not expected to alter this fundamental mechanistic pathway, although it may influence reaction rates due to steric and electronic effects.

It is important to contrast this with substitution reactions where internal return is possible, such as the reaction of alcohols with thionyl chloride (SOCl₂), which can proceed with retention of configuration via an SNi (substitution nucleophilic internal) mechanism. masterorganicchemistry.com However, for the reactions of this compound with external nucleophiles, inversion of stereochemistry remains the widely accepted outcome. nih.gov

Radical-Mediated Reactivity of this compound

Generation and Reactivity of Thiophene Sulfonyl Radicals

The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 5-isobutylthiophene-2-sulfonyl radical. This reactive intermediate is a key species in a variety of radical-mediated transformations. The generation of sulfonyl radicals from their corresponding sulfonyl chlorides can be achieved through several methods, with visible-light photoredox catalysis being a particularly mild and efficient approach. acs.orgresearchgate.netnih.gov In this process, a photocatalyst, upon excitation by light, can induce a single-electron reduction of the sulfonyl chloride, leading to the formation of the sulfonyl radical and a chloride anion. researchgate.net Other methods for generating these radicals include the use of radical initiators or transition metal catalysis. nih.gov

Once generated, the thiophene sulfonyl radical is an electrophilic species that readily participates in addition reactions with electron-rich systems. nih.gov Its reactivity is influenced by the aromatic thiophene ring, which delocalizes the radical character. The spin distribution in thiophene-2-sulfonyl radicals is typical of σ-type radicals, with significant spin density on the sulfur and oxygen atoms. researchgate.net These radicals are versatile intermediates for forming C–S bonds, enabling reactions such as the hydrofunctionalization of unsaturated systems. nih.govnih.gov

| Radical Generation Method | Typical Reagents/Conditions | Mechanism | Ref. |

| Photoredox Catalysis | fac-Ir(ppy)₃ or other photocatalysts, visible light (e.g., blue LEDs) | Single-electron transfer (SET) to the sulfonyl chloride | researchgate.netnih.gov |

| Transition Metal Catalysis | Copper or Palladium catalysts | Oxidative addition/reductive elimination cycles | mdpi.com |

| Radical Initiators | Azobisisobutyronitrile (AIBN), benzoyl peroxide | Thermally or photochemically induced homolysis | nih.gov |

Radical Addition to Unsaturated Systems (Alkenes, Alkynes, Heteroaromatics)

The addition of sulfonyl radicals to carbon-carbon multiple bonds is a powerful method for constructing highly functionalized organosulfur compounds. nih.govacsgcipr.org The 5-isobutylthiophene-2-sulfonyl radical, generated from the corresponding sulfonyl chloride, readily adds to alkenes and alkynes in a regioselective manner. nih.gov

In the case of electron-deficient alkenes, the electrophilic sulfonyl radical adds to the β-position, generating a carbon-centered radical intermediate at the α-position. This intermediate can then be trapped, for instance, by a hydrogen atom donor in a hydrosulfonylation reaction. researchgate.netnih.gov The addition to unactivated and electron-rich alkenes is also feasible, often proceeding via an anti-Markovnikov pathway to yield the linear thioether product after subsequent reduction. acsgcipr.org

The addition to alkynes provides a route to vinyl sulfones. nih.govresearchgate.net These reactions often exhibit high stereoselectivity, yielding predominantly the (E)-isomer of the β-chlorovinyl sulfone when the chloride atom is also transferred in the process. mdpi.com The versatility of this method allows for the functionalization of a wide range of unsaturated systems, including those containing sensitive functional groups and various heteroaromatic rings. nih.gov

Table of Radical Addition Reactions

| Unsaturated System | Product Type | Key Features | Representative Conditions | Ref. |

|---|---|---|---|---|

| Alkenes | Alkyl Sulfones | Anti-Markovnikov addition; compatible with electron-deficient and unactivated alkenes. | fac-Ir(ppy)₃, (TMS)₃SiH, blue LEDs, MeCN | nih.gov |

| Alkynes | Vinyl Sulfones | High regio- and stereoselectivity (often E-selective). | Photocatalyst, visible light | mdpi.comresearchgate.net |

| Heteroaromatics | Heteroaryl Sulfones | Suitable for late-stage functionalization of complex molecules. | Photoredox catalysis | nih.gov |

Intramolecular Radical Cyclization Processes

When the this compound moiety is part of a larger molecule containing an unsaturated bond (e.g., an alkene or alkyne) at a suitable position, intramolecular radical cyclization can occur. nih.gov Upon generation of the sulfonyl radical, it can add to the internal π-system, forming a new ring. These cyclization reactions are a powerful tool for the synthesis of complex carbocyclic and heterocyclic architectures. nih.govlookchem.com

The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations generally being favored pathways. nih.gov For instance, a thiyl radical tethered to a 1,6-diene can undergo a tandem cyclization process. nih.gov The resulting carbon-centered radical after the initial cyclization can participate in further reactions, leading to cascade processes that build molecular complexity rapidly. nih.gov While traditional methods for such cyclizations often relied on tin hydrides, modern tin-free methods, including those initiated by the homolysis of a sulfonyl chloride, are now preferred. nih.govlookchem.com The versatility of these reactions has been demonstrated in the synthesis of various ring systems, including benzoxocine derivatives and fused bicyclic structures. nih.govlookchem.com

Electrophilic and Cycloaddition Reactions

[2+2] Annulations with Electron-Rich Substrates

While this compound itself is not typically a direct partner in cycloadditions, it serves as a precursor to highly reactive sulfene (B1252967) intermediates (R-CH=SO₂). In the presence of a non-nucleophilic base, such as triethylamine, dehydrochlorination of the sulfonyl chloride can generate the corresponding thiophene-substituted sulfene. These sulfenes are potent electrophiles and readily undergo [2+2] cycloaddition reactions with electron-rich alkenes, such as enamines and ketene (B1206846) acetals. lookchem.com

The reaction involves the stepwise or concerted addition of the sulfene to the double bond of the substrate to form a four-membered thietane (B1214591) dioxide ring. lookchem.comresearchgate.net The reaction with N,S-acetals of ketenes, for example, proceeds easily at low temperatures. lookchem.com The mechanism is often postulated to proceed through a zwitterionic intermediate, the stability of which can influence the reaction outcome and the formation of acyclic versus cyclic products. lookchem.com This reactivity provides a synthetic route to functionalized four-membered sulfur-containing heterocycles, which are valuable synthetic intermediates.

Chlorosulfonylation and Sulfonylation of Aromatic and Heteroaromatic Systems

This compound can act as a source of the 5-isobutylthiophene-2-sulfonyl group in reactions with aromatic and heteroaromatic systems. These reactions typically proceed through an electrophilic aromatic substitution mechanism.

Chlorosulfonylation

While direct chlorosulfonylation of aromatic systems using a pre-formed sulfonyl chloride like this compound is not the standard method for introducing both a sulfonyl group and a chlorine atom in a single step, the reactivity of the sulfonyl chloride is central to related transformations. In typical chlorosulfonylation reactions, an aromatic compound reacts with chlorosulfonic acid to generate an arylsulfonyl chloride. However, under certain conditions, a sulfonyl chloride can participate in reactions that result in the addition of both the sulfonyl group and a chlorine atom across a double bond, a process more common with alkenes. For aromatic systems, the primary reaction is sulfonylation.

Sulfonylation

Sulfonylation of aromatic and heteroaromatic compounds with this compound is a classic example of an electrophilic aromatic substitution reaction, often catalyzed by a Lewis acid. The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the sulfonyl chloride, increasing the electrophilicity of the sulfur atom and facilitating the formation of a sulfonyl cation or a highly polarized complex. This electrophile is then attacked by the electron-rich aromatic or heteroaromatic ring.

A notable example of such a sulfonylation involves the reaction of a thiophene-2-sulfonyl chloride with a heteroaromatic system. In a study on the synthesis of 2-sulfonylquinolines, thiophene-2-sulfonyl chloride was reacted with quinoline (B57606) N-oxides. This reaction proceeds via an in situ generated nucleophilic sulfonyl source, which then attacks the C2 position of the activated quinoline N-oxide, resulting in the formation of the corresponding 2-sulfonylquinoline. This demonstrates the utility of thiophene-2-sulfonyl chlorides as sulfonylating agents for heteroaromatic compounds. While the specific 5-isobutyl derivative was not used in this study, the reactivity is expected to be analogous.

The general mechanism for the Lewis acid-catalyzed sulfonylation of an aromatic ring (Ar-H) with this compound can be depicted as follows:

Activation of the sulfonyl chloride: The Lewis acid (LA) coordinates with the sulfonyl chloride to form a more potent electrophile.

Electrophilic attack: The aromatic ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final diaryl sulfone product.

The following table summarizes the key steps in the sulfonylation of an aromatic compound with this compound:

| Step | Description | Reactants | Intermediates | Products |

| 1 | Activation | This compound, Lewis Acid (e.g., AlCl₃) | Activated sulfonyl chloride-Lewis acid complex | - |

| 2 | Electrophilic Attack | Aromatic/Heteroaromatic compound, Activated complex | Sigma complex (Arenium ion) | - |

| 3 | Deprotonation | Sigma complex, Base | - | 2-Aryl(or heteroaryl)sulfonyl-5-isobutylthiophene, HCl, Lewis Acid |

Pericyclic and Rearrangement Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While this compound itself is not typically a direct participant in pericyclic reactions, its derivatives, particularly those where the sulfur is in a different oxidation state (e.g., sulfoxides or sulfones), can undergo such transformations.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. The corresponding sulfoxides derived from this compound can undergo such rearrangements.

A prominent example is the nih.govstackexchange.com-sigmatropic rearrangement of allylic sulfoxides. If the sulfonyl chloride were converted to an allylic thiophene sulfoxide (B87167), this rearrangement could occur. The nih.govstackexchange.com-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates is a reversible process. In the presence of a thiophile, the sulfenate is trapped, leading to the formation of an allylic alcohol. This rearrangement is known for its high degree of stereochemical control.

Furthermore, tandem nih.govstackexchange.com and stackexchange.comstackexchange.com sigmatropic rearrangements of aryl propargyl sulfoxides have been utilized in the synthesis of condensed thiophenes. This suggests that a propargyl sulfoxide derived from 5-isobutylthiophene could undergo a similar cascade of rearrangements to yield novel fused thiophene structures.

The general scheme for a nih.govstackexchange.com-sigmatropic rearrangement of an allylic thiophene sulfoxide is as follows:

| Reactant | Transition State | Product |

| Allylic 5-isobutylthiophene-2-sulfoxide | Five-membered cyclic transition state | Allylic 5-isobutylthiophene-2-sulfenate |

Beyond sigmatropic rearrangements, other concerted pericyclic reactions are relevant to the chemistry of sulfonyl compounds, particularly thiophene sulfones (thiophene-1,1-dioxides), which can be prepared by oxidation of the corresponding thiophene. The oxidation of the thiophene ring to a thiophene-1,1-dioxide disrupts the aromaticity, rendering the system a highly reactive diene.

Diels-Alder Reactions: Thiophene-1,1-dioxides are excellent dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). They can react with a variety of dienophiles, including electron-rich and electron-poor alkenes and alkynes. A key feature of these reactions is the subsequent cheletropic extrusion of sulfur dioxide (SO₂) from the initial cycloadduct, which leads to the formation of a new six-membered ring with restored aromaticity in many cases. The isobutyl group at the 5-position would influence the regioselectivity of the cycloaddition.

The following table summarizes the types of pericyclic reactions relevant to derivatives of this compound:

| Reaction Type | Reactant Derivative | Key Transformation | Product Type |

| nih.govstackexchange.com-Sigmatropic Rearrangement | Allylic 5-isobutylthiophene-2-sulfoxide | Rearrangement of the sulfoxide to a sulfenate | Allylic alcohol (after trapping) |

| [4+2] Cycloaddition (Diels-Alder) | 5-Isobutylthiophene-1,1-dioxide | Reaction with a dienophile to form a bicyclic adduct | Cyclohexadiene or aromatic derivative (after SO₂ extrusion) |

| Cheletropic Extrusion | Diels-Alder adduct of 5-isobutylthiophene-1,1-dioxide | Elimination of sulfur dioxide | Diene or aromatic compound |

Derivatization Strategies and Functional Group Interconversions of 5 Isobutylthiophene 2 Sulfonyl Chloride

Formation of Sulfonamide Derivatives

The reaction of 5-isobutylthiophene-2-sulfonyl chloride with primary or secondary amines is a cornerstone of its derivatization, leading to the formation of a stable S-N bond and yielding the corresponding sulfonamides. cbijournal.comucl.ac.uk This transformation is widely employed due to the significant role of the sulfonamide functional group in medicinal chemistry and material sciences. cbijournal.comekb.eg The general method involves the reaction between the sulfonyl chloride and an amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comrsc.org

A broad spectrum of amine substrates, including primary, secondary, aliphatic, and aromatic amines, can be utilized to generate a diverse library of 5-isobutylthiophene-2-sulfonamides. cbijournal.comlibretexts.org The nucleophilicity of the amine plays a crucial role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines due to steric hindrance. rsc.org For aromatic amines, the electronic nature of substituents on the ring can influence reactivity, though the reaction is generally tolerant of both electron-donating and electron-withdrawing groups. rsc.org

Optimization of reaction conditions is key to achieving high yields and purity. Common bases used include pyridine, triethylamine, or aqueous sodium hydroxide. cbijournal.comlibretexts.org The choice of solvent can range from aprotic solvents like dichloromethane (B109758) and acetonitrile (B52724) to aqueous systems. cbijournal.comekb.eg In some cases, particularly with less reactive or solid amines, microwave-assisted, solvent-free conditions can accelerate the reaction, offering an environmentally benign and efficient alternative. rsc.org One specific derivative, N-(4-methylphenyl)-5-isobutylthiophene-2-sulfonamide, has been synthesized, demonstrating the successful application of these methods. diva-portal.org

Table 1: Representative Sulfonylation of Various Amines with Aryl Sulfonyl Chlorides This table presents generalized data for the reaction of aryl sulfonyl chlorides with various amines to illustrate the scope of the sulfonamide formation reaction.

| Entry | Amine Substrate | Base | Solvent | Conditions | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | 0-25 °C, 1-2h | >95 cbijournal.com |

| 2 | Benzylamine | Triethylamine | Acetonitrile | RT, 1h | ~98 ekb.eg |

| 3 | Morpholine | NaOH (aq) | Biphasic | RT, 1h | High cbijournal.com |

| 4 | Alanine Methyl Ester | Triethylamine | Dichloromethane | RT, 3-5h | ~90 rsc.org |

| 5 | p-Toluidine | None | Solvent-free | Microwave, 80°C, 3 min | 97 rsc.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.govresearchgate.netnih.gov While specific MCRs incorporating this compound are not extensively documented, the general reactivity of sulfonyl chlorides allows for their potential inclusion in such synthetic strategies. For instance, sulfonyl chlorides can participate in MCRs for the synthesis of highly substituted heterocycles or complex acyclic structures. mdpi.com These reactions often proceed through the in-situ formation of an intermediate, such as a sulfonamide, which then undergoes further reaction with other components in the mixture. The development of MCRs involving this compound would provide a rapid and atom-economical pathway to novel and structurally diverse sulfonamide-containing compounds. researchgate.net

Synthesis of Sulfonic Esters (Sulfonates)

Sulfonic esters, or sulfonates, are another important class of derivatives accessible from this compound. These compounds are not only stable products but also serve as crucial intermediates in organic synthesis due to the excellent leaving group ability of the sulfonate moiety. mdpi.compitt.edu

This compound reacts with alcohols and phenols to yield the corresponding 5-isobutylthiophene-2-sulfonate esters. philadelphia.edu.jolibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a catalyst and a scavenger for the HCl generated. libretexts.orgresearchgate.net The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. libretexts.org A wide range of alcohol and phenol (B47542) substrates can be used, including primary and secondary alcohols, as well as phenols bearing various substituents. researchgate.netresearchgate.net

Table 2: Representative Synthesis of Sulfonate Esters from Sulfonyl Chlorides This table presents generalized data for the reaction of sulfonyl chlorides with various alcohols and phenols.

| Entry | Sulfonyl Chloride | Alcohol/Phenol Substrate | Base | Solvent | Yield (%) |

| 1 | Tosyl Chloride | Ethanol | Pyridine | Dichloromethane | High philadelphia.edu.jo |

| 2 | Mesyl Chloride | Phenol | Pyridine | Dichloromethane | 92 researchgate.net |

| 3 | Tosyl Chloride | 2-Chlorophenol | Pyridine | Dichloromethane | 89 researchgate.net |

| 4 | Benzenesulfonyl Chloride | (R)-2-Octanol | Pyridine | Dichloromethane | High libretexts.org |

| 5 | Mesitylenesulfonyl Chloride | 3,5-Dimethylphenol | Pyridine | Dichloromethane | 76 researchgate.net |

The 5-isobutylthiophene-2-sulfonate group is an excellent nucleofuge, or leaving group, in nucleophilic substitution (SN1 and SN2) and elimination reactions. pitt.edunih.gov The high stability of the resulting sulfonate anion, due to resonance delocalization of the negative charge, makes it readily displaced by a wide variety of nucleophiles. mdpi.comnih.gov This property makes sulfonates derived from alcohols synthetically equivalent to alkyl halides but with distinct advantages, such as being prepared from alcohols without inversion of stereochemistry and often exhibiting higher reactivity. pitt.edulibretexts.org The relative reactivity of common leaving groups is estimated to be halides (~10⁴–10⁶) < sulfonates (~10¹⁰–10¹²). nih.gov Therefore, converting the hydroxyl group of an alcohol into a 5-isobutylthiophene-2-sulfonate dramatically enhances its utility in synthesis, enabling subsequent reactions with nucleophiles like azides, cyanides, and halides to form new carbon-heteroatom bonds. researchgate.net

Conversion to Other Sulfur-Containing Functional Groups

Beyond sulfonamides and sulfonates, the sulfonyl chloride functional group can be transformed into other sulfur-containing moieties. A key transformation is the reduction of the sulfonyl chloride. Depending on the reducing agent and conditions, different products can be obtained.

For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a palladium catalyst can reduce sulfonyl chlorides to the corresponding thiols. taylorfrancis.comgoogle.comgoogle.com The catalytic reduction is typically performed in the presence of a base to neutralize the HCl formed during the reaction. google.com Milder reduction methods, for example using sodium sulfite (B76179) (Na₂SO₃), can lead to the formation of sodium sulfinates (RSO₂Na). nih.gov These sulfinates are versatile intermediates themselves, serving as precursors for the synthesis of sulfones and other organosulfur compounds. nih.govresearchgate.net The reduction of sulfonyl chlorides with zinc dust and acid is another established method for preparing thiols. orgsyn.org These transformations significantly broaden the synthetic utility of this compound, allowing access to a range of compounds with different sulfur oxidation states.

Reduction to Thiols and Sulfinic Acids

The reduction of the sulfonyl chloride moiety offers a direct route to the corresponding thiols and sulfinic acids, which are valuable intermediates in organic synthesis.

Reduction to 5-Isobutylthiophene-2-thiol:

The conversion of this compound to 5-isobutylthiophene-2-thiol can be achieved through various established reduction methods for aryl sulfonyl chlorides. Common reducing agents for this transformation include zinc dust in the presence of an acid (such as sulfuric or acetic acid), lithium aluminum hydride, and triphenylphosphine. Catalytic hydrogenation using a palladium catalyst in the presence of a base is another effective method. These reactions proceed by the formal replacement of the chlorine atom and the two oxygen atoms with hydrogen atoms.

For instance, the use of zinc and acid provides a cost-effective and straightforward method for this reduction. The general reaction is as follows:

Reaction Scheme: Ar-SO₂Cl + [Reducing Agent] → Ar-SH

While specific conditions for this compound are not extensively detailed in the literature, the general protocols for analogous aryl sulfonyl chlorides are well-established and applicable.

Formation of 5-Isobutylthiophene-2-sulfinic Acid:

The partial reduction of a sulfonyl chloride to a sulfinic acid is a more delicate transformation. Careful selection of the reducing agent and reaction conditions is necessary to avoid over-reduction to the thiol. Sulfinic acids can sometimes be formed as intermediates during the reduction of sulfonyl chlorides to thiols, particularly when milder reducing agents are used or when the reaction is not driven to completion. The controlled hydrolysis of the sulfonyl chloride under specific conditions can also potentially yield the corresponding sulfinic acid.

| Product | Starting Material | General Reducing Agents/Conditions |

| 5-Isobutylthiophene-2-thiol | This compound | Zinc/Acid (e.g., H₂SO₄), Lithium aluminum hydride (LiAlH₄), Triphenylphosphine (PPh₃), Catalytic Hydrogenation (e.g., Pd catalyst) |

| 5-Isobutylthiophene-2-sulfinic acid | This compound | Milder reducing agents, controlled hydrolysis |

Oxidation to Sulfones

While the sulfur atom in a sulfonyl chloride is already in a high oxidation state (+6), the term "oxidation" in this context typically refers to the conversion of the sulfonyl chloride into a sulfonic acid or its derivatives, which can then be used to form sulfones. The direct conversion of a sulfonyl chloride to a sulfone is not a direct oxidation of the sulfur atom itself but rather a substitution reaction where the chloride is replaced by a carbon-based nucleophile.

However, if one considers the broader context of synthesizing sulfones from thiophene (B33073) derivatives, the oxidation of a corresponding sulfide (B99878) is a common route. For example, 5-isobutyl-2-(alkylthio)thiophene could be oxidized to the corresponding sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The hydrolysis of this compound leads to the formation of 5-isobutylthiophene-2-sulfonic acid. This sulfonic acid can then be converted into various sulfonate esters or other derivatives which can be further manipulated. The sulfonic acid group is a strong electron-withdrawing group and deactivates the thiophene ring towards electrophilic aromatic substitution.

The main products from the oxidation of related thiol compounds often include disulfides, thiosulfonates, sulfonyl chlorides, and sulfonic acids. researchgate.net The choice of oxidant and reaction conditions can influence the final product distribution. researchgate.net

| Derivative | Precursor | Key Transformation |

| 5-Isobutylthiophene-2-sulfonic acid | This compound | Hydrolysis |

| Alkyl/Aryl 5-isobutylthiophene-2-sulfonate | 5-Isobutylthiophene-2-sulfonic acid | Esterification |

| Dialkyl/Aryl Sulfones | Alkyl/Aryl Sulfides | Oxidation (e.g., H₂O₂, m-CPBA) |

Advanced Applications of 5 Isobutylthiophene 2 Sulfonyl Chloride in Academic Research

Applications in Medicinal Chemistry Research

The sulfonyl chloride group is a powerful electrophile, reacting readily with amines to form stable sulfonamide linkages. This reactivity is extensively leveraged in medicinal chemistry to construct libraries of compounds for drug discovery. 5-Isobutylthiophene-2-sulfonyl chloride, in particular, provides a thiophene-based scaffold that is a common feature in many biologically active molecules.

The primary application of this compound in medicinal chemistry is as a precursor for creating diverse sulfonamides. The sulfonamide functional group is a cornerstone in drug design, and the thiophene (B33073) ring acts as a bioisostere of a phenyl ring, often improving metabolic stability or receptor binding affinity.

Researchers have successfully utilized thiophene sulfonamide scaffolds, derivable from precursors like this compound, to develop potent and selective receptor ligands.

One of the most notable applications is in the synthesis of Angiotensin AT2 receptor (AT2R) ligands . The AT2 receptor is a significant target for developing treatments for conditions like neuropathic pain and tissue damage. cmu.edu Research has focused on creating N-(heteroaryl)thiophene sulfonamides as selective AT2R ligands. nih.govnih.gov In one study, two series of such compounds were synthesized, leading to the discovery of highly potent ligands with Ki values below 5 nM. nih.govnih.govresearchgate.net The synthesis of these complex molecules often involves coupling a thiophene sulfonyl chloride derivative with an appropriate amine-containing fragment to generate the core sulfonamide structure. researchgate.net The isobutyl group on the thiophene ring can modulate the compound's lipophilicity and interaction with the receptor's binding pocket.

| Compound Series | Key Structural Feature | Binding Affinity (Ki) | Metabolic Stability (t½ in HLM) | Reference |

|---|---|---|---|---|

| Series 1 | Methylene imidazole (B134444) group | 42 nM | Low | nih.govnih.gov |

| Series 2 | tert-Butylimidazolylacetyl group | <5 nM | Fair to Low (<10 min for most) | nih.govnih.gov |

| Promising Ligand | tert-Butylimidazolylacetyl group | 4.9 nM | Intermediate (77 min in human hepatocytes) | nih.govnih.gov |

The sulfonamide scaffold is also integral to the development of Human Glucocorticoid Receptor (hGR) ligands . The glucocorticoid receptor is a target for treating inflammatory diseases. frontiersin.orgclinpgx.org Research has identified alpha-methyltryptamine (B1671934) sulfonamides as a novel class of hGR ligands, with some compounds exhibiting binding affinities as low as 30 nM. nih.gov The synthesis of such libraries involves reacting various sulfonyl chlorides with amines to explore the structure-activity relationship (SAR), and thiophene-based sulfonyl chlorides are valuable reagents in this context. nih.gov

The structural versatility of thiophene sulfonamides makes them suitable for designing inhibitors that target the active sites of specific enzymes.

TNF-α Converting Enzyme (TACE) is a metalloproteinase that releases the pro-inflammatory cytokine TNF-α. Inhibiting TACE is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis. nih.gov Research has led to the discovery of potent arylsulfonamide-based TACE inhibitors. nih.gov These inhibitors often feature a zinc-binding group, and the sulfonamide scaffold plays a crucial role in orienting the molecule within the enzyme's active site. The development of these inhibitors demonstrates the utility of sulfonyl chloride precursors in creating focused compound libraries for enzyme targets.

γ-Secretase is an enzyme complex involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.gov Consequently, γ-secretase inhibitors are a major focus of research. Sulfonamide-based compounds have been developed as potent inhibitors of this enzyme complex. researchgate.net These inhibitors can effectively lower the production of amyloid-β. The thiophene sulfonamide moiety is a valuable component in the design of such molecules, offering a scaffold that can be readily modified to optimize potency and selectivity. researchgate.net

| Enzyme Target | Inhibitor Class | Therapeutic Area | Role of Sulfonamide Scaffold | Reference |

|---|---|---|---|---|

| TNF-α Converting Enzyme (TACE) | Arylsulfonamides | Inflammatory Diseases | Positions key functional groups in the active site. | nih.gov |

| γ-Secretase | Aryl Sulfonamides | Alzheimer's Disease | Forms the core structure for potent inhibitors. | nih.govresearchgate.net |

Beyond therapeutic applications, sulfonyl chloride derivatives are used to create sophisticated tools for chemical biology research. Specifically, sulfonamide-based structures have been adapted to develop molecular probes that help in studying biological targets like γ-secretase. nih.gov

In one innovative approach, researchers developed clickable photoaffinity probes based on a sulfonamide scaffold. These probes incorporate a photoreactive group (like benzophenone) and a clickable handle (an alkyne). nih.gov When introduced to a biological system, the probe binds to its target enzyme. UV light exposure then triggers the photoreactive group to form a permanent covalent bond with the enzyme. The alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a "click" reaction. This powerful technique enables researchers to label, identify, and study the target engagement of inhibitors in complex cellular environments, including primary neuronal cells. nih.gov The use of a thiophene sulfonyl chloride precursor allows for the synthesis of probes with specific potencies and binding characteristics.

Precursor for Bioactive Sulfonamide Scaffolds

Contributions to Materials Science and Polymer Chemistry

In materials science, thiophene derivatives are fundamental building blocks for conducting polymers and other functional materials. While the high reactivity of the sulfonyl chloride group presents challenges for direct polymerization, it is valuable for synthesizing functional monomers or for modifying existing polymers.

Thiophene-based monomers are widely used to create functional polymers, particularly polythiophenes, which have applications in electronics such as transistors and sensors. cmu.edu The functionality of these polymers is typically introduced by attaching a desired side chain to the 3-position of the thiophene ring before polymerization. cmu.edu

While this compound itself is generally not used as a direct repeating monomer due to the reactive sulfonyl chloride group, it can be used to synthesize more stable, polymerizable monomers. For instance, the sulfonyl chloride could be reacted with an amine- or hydroxyl-containing molecule that also possesses a polymerizable group (like a vinyl or acrylate (B77674) group). This creates a functional monomer where the thiophene and isobutyl groups are incorporated into the side chain of a polymer, imparting specific properties like solubility or hydrophobicity.

Alternatively, sulfonyl chlorides can act as initiators or chain transfer agents in certain types of polymerization. For example, arylsulfonyl chlorides have been used to initiate living radical polymerization, a process that allows for the synthesis of polymers with controlled molecular weights and narrow distributions. cmu.edu This approach leverages the sulfonyl chloride to start the polymer chain growth, embedding the thiophene group at the chain end.

Surface Modification and Functionalization using Sulfonyl Chloride Moieties

The reactive nature of the sulfonyl chloride group makes it a prime candidate for the covalent modification of various surfaces. This process is crucial in materials science for tailoring the surface properties of a substrate to suit specific applications, such as altering hydrophobicity, introducing biocompatibility, or creating sites for further chemical reactions.

The fundamental reaction involves the nucleophilic attack of a surface-bound functional group, typically a hydroxyl (-OH) or an amine (-NH2), on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide or sulfonate ester linkage, covalently attaching the thiophene moiety to the surface.

In a theoretical application, a substrate with a hydroxylated or aminated surface could be immersed in a solution of This compound in an appropriate aprotic solvent, often with a base to scavenge the HCl byproduct. The isobutyl group on the thiophene ring would be expected to impart a degree of hydrophobicity to the modified surface. The thiophene ring itself could also introduce specific electronic or photo-physical properties.

A generalized reaction scheme for the surface modification of a hydroxylated substrate is presented below:

Surface-OH + ClSO₂-(C₄H₂S)-CH₂CH(CH₃)₂ → Surface-O-SO₂-(C₄H₂S)-CH₂CH(CH₃)₂ + HCl

This method of surface functionalization has been successfully employed with other sulfonyl chlorides to alter the properties of materials like cation-exchange membranes. For instance, the modification of sulfonated membranes with compounds containing sulfonyl chloride groups has been shown to create a cationic layer, which can selectively control ion transport. nih.gov

Analytical Chemistry Method Development

In analytical chemistry, the detection and quantification of certain molecules can be challenging due to their low concentration, poor chromatographic retention, or weak response to standard detectors. Chemical derivatization is a technique used to modify the analyte to enhance its detectability. Sulfonyl chlorides are a well-established class of derivatizing agents for this purpose.

This compound , owing to its reactive sulfonyl chloride group, is a potential derivatizing agent for analytes containing primary and secondary amines, as well as phenolic hydroxyl groups. The reaction results in the formation of a stable sulfonamide or sulfonate ester derivative. The key advantages of such a derivatization are the introduction of a chromophore (the thiophene ring) and a potential fluorophore, which significantly enhances detection by UV/Vis and fluorescence detectors. sigmaaldrich.comspringernature.comresearchgate.netscienceopen.com

For analytes that lack a strong UV-absorbing chromophore or are not naturally fluorescent, derivatization is essential for sensitive detection in HPLC. The thiophene ring in This compound would be expected to absorb in the UV region, allowing for the detection of the derivatized analyte.

Furthermore, aromatic sulfonyl chlorides, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), are widely used as fluorescent labeling agents. sigmaaldrich.comresearchgate.net The resulting dansyl amides are highly fluorescent, enabling detection at very low concentrations. While the inherent fluorescence of the 5-isobutylthiophene-2-sulfonyl moiety is not as well-documented as that of the dansyl group, the principle of introducing a fluorescent tag via a sulfonyl chloride is a cornerstone of sensitive HPLC analysis. springernature.comdocumentsdelivered.com

The general reaction for the derivatization of an amine with This compound is as follows:

R-NH₂ + ClSO₂-(C₄H₂S)-CH₂CH(CH₃)₂ → R-NH-SO₂-(C₄H₂S)-CH₂CH(CH₃)₂ + HCl

The table below illustrates the typical excitation and emission wavelengths for derivatives of the commonly used fluorescent derivatizing agent, dansyl chloride.

| Analyte Class | Derivatizing Agent | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Amino Acids | Dansyl Chloride | 330-360 | 510-540 |

| Polyamines | Dansyl Chloride | 340 | 515 |

| Phenols | Dansyl Chloride | 350 | 480 |

In liquid chromatography-mass spectrometry (LC-MS), derivatization can improve the ionization efficiency and chromatographic retention of polar analytes. Benzoyl chloride is a frequently used derivatizing agent for this purpose in metabolomics studies. nih.govnih.govacs.orgchromatographyonline.comresearchwithrowan.com The introduction of the benzoyl group increases the hydrophobicity of polar molecules, leading to better retention on reversed-phase HPLC columns. chromatographyonline.com

Theoretically, derivatization with This compound would similarly increase the hydrophobicity of polar analytes due to the presence of the isobutyl and thiophene groups. This would be particularly beneficial for the analysis of small, polar molecules like certain neurotransmitters or amino acids that are poorly retained on standard C18 columns. nih.gov

Moreover, the derivatizing agent can introduce a readily ionizable group or a fragment that produces a characteristic product ion in tandem mass spectrometry (MS/MS), which is useful for selective and sensitive quantification. nih.gov For example, benzoyl chloride derivatization has been shown to significantly enhance the signal for many neurochemicals in LC-MS/MS analysis. nih.govnih.gov The thiophene-containing fragment from a This compound derivative could potentially serve as a specific reporter ion in MS/MS experiments.

The table below summarizes the improvements in limits of detection for various classes of compounds after derivatization with benzoyl chloride for LC-MS/MS analysis. nih.govacs.org

| Analyte Class | Derivatizing Agent | Improvement in Limit of Detection |

| Neurotransmitters | Benzoyl Chloride | 10-100 fold |

| Amino Acids | Benzoyl Chloride | 5-50 fold |

| Monoacylglycerols | Benzoyl Chloride | 9-fold |

| Sphingoid Bases | Benzoyl Chloride | 6.5-fold |

Chemical modification with a reactive reagent can be a valuable tool in structural elucidation, particularly in combination with mass spectrometry or NMR spectroscopy. The reaction of a sulfonyl chloride with specific functional groups can help to identify the presence and location of those groups within a larger molecule.

For instance, if a molecule of unknown structure is suspected to contain primary or secondary amine groups, treatment with This compound would result in a predictable mass shift in its mass spectrum, corresponding to the addition of the 5-isobutylthiophene-2-sulfonyl moiety. The number of such additions could indicate the number of reactive amine sites.

In NMR spectroscopy, the introduction of the thiophene ring with its characteristic aromatic protons and the isobutyl group with its distinct aliphatic signals could help to resolve overlapping signals in the original molecule or provide through-space correlations in 2D NMR experiments (e.g., NOESY) to probe the three-dimensional structure of the analyte.

While this application is less common than its use in chromatography, the principles of selective chemical modification for structural analysis are well-established.

Theoretical and Computational Investigations of 5 Isobutylthiophene 2 Sulfonyl Chloride

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Studies on related thiophene (B33073) derivatives show that the thiophene ring is essentially planar. researchgate.net The substitution at the 2 and 5 positions with a sulfonyl chloride and an isobutyl group, respectively, will influence the electronic distribution and geometry of the ring. The sulfonyl chloride group is strongly electron-withdrawing, which would affect the bond lengths within the thiophene ring compared to unsubstituted thiophene. The C2-S1 bond (where S1 is the sulfur of the ring) and the adjacent C2-C3 bond are expected to be particularly influenced.

The conformational flexibility of 5-isobutylthiophene-2-sulfonyl chloride would primarily arise from the rotation around the C5-C(isobutyl) and C2-S(sulfonyl) single bonds. DFT calculations can be used to identify the lowest energy conformers by mapping the potential energy surface as these dihedral angles are varied. It is anticipated that the most stable conformation would involve a staggered arrangement of the isobutyl group to minimize steric hindrance with the thiophene ring. Similarly, the orientation of the sulfonyl chloride group relative to the ring will be governed by a balance of steric and electronic effects.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Thiophenes

| Parameter | Predicted Value (Å or °) | Rationale based on Analogues |

| C2=C3 Bond Length | ~1.37 Å | Typical for substituted thiophenes, slightly modulated by the -SO2Cl group. |

| C4=C5 Bond Length | ~1.38 Å | Influenced by the electron-donating nature of the isobutyl group. |

| C2-S(ring) Bond Length | ~1.74 Å | Standard bond length in thiophene derivatives. researchgate.net |

| C2-S(sulfonyl) Bond Length | ~1.77 Å | Consistent with C-S single bonds in sulfonyl chlorides. |

| S=O Bond Length | ~1.45 Å | Characteristic double bond length in sulfonyl groups. researchgate.net |

| ∠C2-S(sulfonyl)-Cl | ~105° | Expected bond angle in sulfonyl chlorides. |

| Dihedral Angle (Ring-SO2Cl) | Varies | Multiple low-energy conformers are likely, with specific angles determined by steric and electronic factors. |

Note: These are predicted values based on general DFT results for substituted thiophenes and sulfonyl chlorides. Specific calculations for this compound would be needed for precise values.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack.

The most common reaction is the substitution of the chloride ion by a nucleophile (e.g., an amine to form a sulfonamide, or an alcohol to form a sulfonate ester). Theoretical studies on the solvolysis and aminolysis of other arylsulfonyl chlorides can provide a model for the reaction mechanism. For instance, the reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol (B129727) have been studied, providing a basis for understanding the reactivity of the sulfonyl chloride moiety on a thiophene ring. acs.org

Computational studies would likely investigate a concerted (SN2-like) mechanism versus a stepwise mechanism involving a transition state or a short-lived intermediate. DFT calculations can be employed to locate the transition state structures for these potential pathways. By calculating the energy of the reactants, transition states, and products, an energy profile for the reaction can be constructed, and the activation energy determined. This allows for a theoretical prediction of the reaction rate.

For example, in the reaction with an amine, the nitrogen atom of the amine would act as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The transition state would involve the partial formation of the S-N bond and the partial breaking of the S-Cl bond. The isobutyl group at the 5-position is not expected to directly participate in the reaction mechanism but will have an electronic influence on the reactivity of the sulfonyl chloride group.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. mdpi.com These models are built by calculating a set of molecular descriptors and then using statistical methods to find a correlation with an experimentally determined (or computationally predicted) measure of reactivity, such as a reaction rate constant.

For this compound, a QSRR model could be developed to predict its reactivity towards a range of nucleophiles. This would involve calculating various quantum chemical descriptors using DFT. These descriptors can be broadly categorized as electronic, steric, and thermodynamic.

Table 2: Key Molecular Descriptors for QSRR Analysis of this compound

| Descriptor Class | Specific Descriptor | Predicted Influence on Reactivity with Nucleophiles |

| Electronic | HOMO Energy | Higher energy may indicate greater reactivity in certain contexts, but LUMO is more relevant here. |

| LUMO Energy | A lower LUMO energy will indicate greater susceptibility to nucleophilic attack at the sulfur atom. | |

| Mulliken Charge on Sulfur Atom | A more positive charge on the sulfur atom of the -SO2Cl group will correlate with a faster reaction rate. | |

| Dipole Moment | Can influence interactions with polar solvents and reagents. | |

| Steric | Molecular Volume/Surface Area | Larger steric bulk around the reaction center can hinder nucleophilic attack, slowing the reaction. |

| Sterimol Parameters | Provides a more detailed description of the steric profile of the substituents. | |

| Thermodynamic | Heat of Formation | Can be correlated with the overall stability of the molecule. |

A QSRR model for a series of substituted thiophene-2-sulfonyl chlorides would allow for the prediction of the reactivity of this compound based on its calculated descriptors. The electron-donating nature of the isobutyl group would be captured by these descriptors and its effect on the electrophilicity of the sulfonyl chloride group could be quantified.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization of novel compounds. For this compound, DFT calculations can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

IR Spectrum: The vibrational frequencies can be calculated using DFT. These theoretical frequencies can then be compared to experimental data to aid in the assignment of spectral bands. Key predicted vibrational modes for this compound would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the 1350-1400 cm-1 and 1160-1180 cm-1 regions, respectively), the C-S stretching of the thiophene ring, and the various C-H stretching and bending modes of the isobutyl group and the thiophene ring. mdpi.com

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. jchps.com The predicted λmax would correspond to the energy of the HOMO-LUMO transition or other low-energy electronic excitations. The isobutyl and sulfonyl chloride substituents would be expected to cause a bathochromic (red) shift compared to unsubstituted thiophene.

NMR Spectrum: The chemical shifts (δ) for 1H and 13C nuclei can be predicted by calculating the magnetic shielding tensors. These predicted spectra are highly valuable for structural elucidation. The predicted 1H NMR spectrum would show distinct signals for the protons on the thiophene ring and the isobutyl group, with their chemical shifts influenced by the electronic environment. Similarly, the 13C NMR spectrum would provide information about all the carbon atoms in the molecule.

By combining the insights from DFT, reaction mechanism modeling, and QSRR, a comprehensive reactivity profile for this compound can be constructed. This profile would predict its stability, its susceptibility to nucleophilic attack, and the likely products of its reactions, providing a powerful theoretical framework to guide its synthesis and application in various fields of chemistry.

Emerging Research Directions and Future Perspectives on 5 Isobutylthiophene 2 Sulfonyl Chloride

Catalyst Development for Tailored Reactivity and Selectivity

The reactivity of the sulfonyl chloride group and the thiophene (B33073) ring in 5-Isobutylthiophene-2-sulfonyl chloride presents both opportunities and challenges for synthetic chemists. The development of advanced catalytic systems is paramount to controlling its reactivity and achieving high selectivity in various transformations. Current research is gravitating towards several key areas:

Transition-Metal Catalysis: Homogeneous catalysts based on palladium, nickel, and copper are being explored to mediate cross-coupling reactions. These catalysts can enable the selective functionalization of the thiophene ring, allowing for the introduction of a wide array of substituents. The isobutyl group at the 5-position can exert steric and electronic effects that influence the regioselectivity of these reactions, a factor that requires careful catalyst and ligand design.

Heterogeneous Catalysis: To enhance catalyst recyclability and simplify product purification, research is moving towards the use of heterogeneous catalysts. These often consist of metal nanoparticles supported on solid matrices such as porous carbons, metal-organic frameworks (MOFs), or zeolites. For the synthesis of precursors to this compound, such catalysts could offer a more sustainable and economically viable approach.